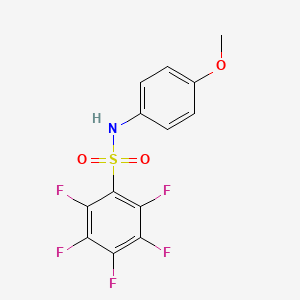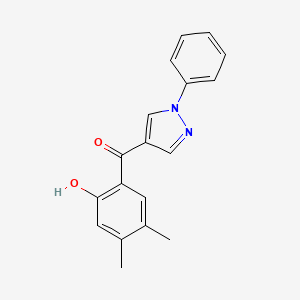
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole is a chemical compound with the molecular formula C12H12N2O2 It is known for its unique structure, which includes a benzoyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 4,5-dimethyl-2-hydroxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole
- 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole
- 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole
Uniqueness
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole stands out due to its unique combination of a benzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
288401-65-0 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2-hydroxy-4,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-16(17(21)9-13(12)2)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3 |
InChI Key |
BQTCZFCFQURLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
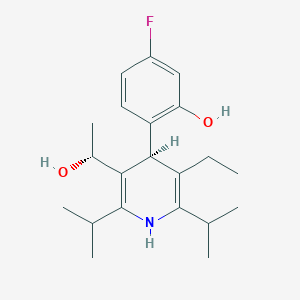
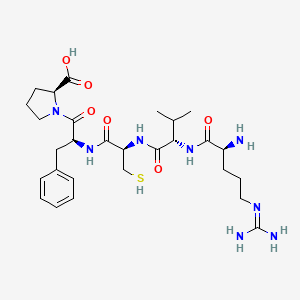
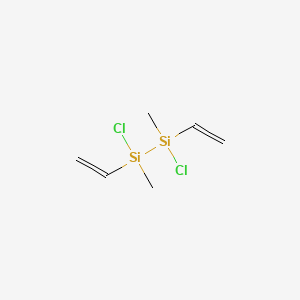
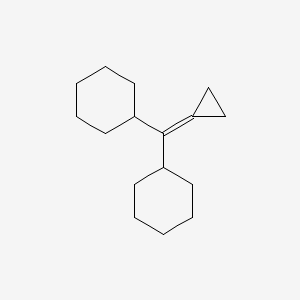
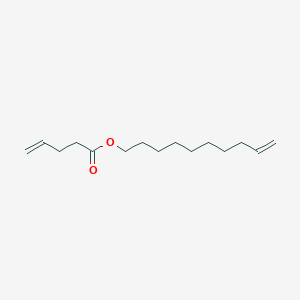
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
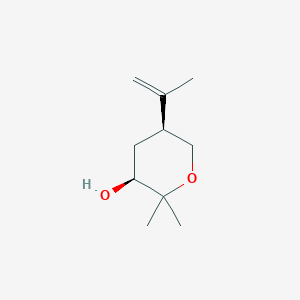

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
